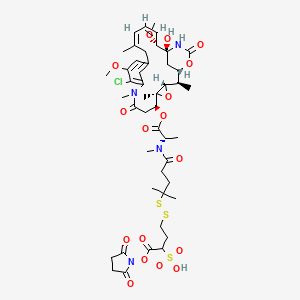

sulfo-SPDB-DM4

説明

特性

IUPAC Name |

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O17S3/c1-25-12-11-13-33(64-10)46(59)24-31(65-43(58)48-46)26(2)40-45(6,67-40)34(23-38(55)50(8)29-21-28(20-25)22-30(63-9)39(29)47)66-41(56)27(3)49(7)35(52)16-18-44(4,5)70-69-19-17-32(71(60,61)62)42(57)68-51-36(53)14-15-37(51)54/h11-13,21-22,26-27,31-34,40,59H,14-20,23-24H2,1-10H3,(H,48,58)(H,60,61,62)/b13-11-,25-12-/t26-,27+,31+,32?,33-,34+,40+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJLJPQSHWOFQD-KRXLDPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCC(C(=O)ON5C(=O)CCC5=O)S(=O)(=O)O)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O17S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfo-SPDB-DM4

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the antibody-drug conjugate (ADC) linker-payload system, sulfo-SPDB-DM4. Designed for researchers, scientists, and professionals in drug development, this document details the molecular interactions and cellular processes that govern the targeted delivery and cytotoxic effects of this advanced therapeutic conjugate. The guide covers the distinct roles of the sulfo-SPDB linker and the DM4 payload, the step-by-step mechanism from cell surface binding to apoptosis, and detailed protocols for key evaluative experiments.

Introduction to this compound

This compound is a sophisticated agent-linker conjugate used in the construction of ADCs.[1][2][3] It comprises two critical components:

-

Sulfo-SPDB Linker : A cleavable linker featuring a sterically hindered disulfide bond.[4] The "sulfo" modification enhances the hydrophilicity and aqueous solubility of the linker.[5] This linker is engineered to be stable in systemic circulation but susceptible to cleavage within the reducing environment of a target cell.

-

DM4 Payload : A highly potent cytotoxic agent belonging to the maytansinoid family. DM4 is a structural analog of maytansine and acts as a powerful antimitotic agent by inhibiting tubulin polymerization.

When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC is designed to selectively deliver the DM4 payload to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity.

Core Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is achieved through a multi-step process, beginning with systemic administration and culminating in the apoptosis of the target cancer cell.

-

Circulation and Targeting : The ADC circulates in the bloodstream. The sulfo-SPDB linker is designed for high stability in plasma, preventing the premature release of the DM4 payload. The mAb component guides the ADC to tumor cells expressing the specific target antigen on their surface.

-

Binding and Internalization : The ADC binds to its target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, forming an endosome.

-

Intracellular Trafficking : The endosome containing the ADC is trafficked to the lysosome, an organelle with a highly acidic environment and degradative enzymes.

-

Linker Cleavage and Payload Release : Within the intracellular environment (cytosol and/or lysosomes), two processes lead to the release of the payload:

-

Disulfide Reduction : The high concentration of reducing agents, such as glutathione (GSH), in the cytoplasm cleaves the hindered disulfide bond of the SPDB linker.

-

Proteolytic Degradation : The antibody component of the ADC is degraded by lysosomal proteases. This dual process releases the DM4 payload into the cell's cytoplasm.

-

-

Cytotoxic Effect : Once freed, DM4 exerts its potent cytotoxic activity. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a structure essential for cell division.

-

Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing programmed cell death, or apoptosis.

Signaling Pathway Diagram

Quantitative Data Summary

Disclaimer: The following data is representative of typical values for maytansinoid-based ADCs with disulfide linkers. Specific values for ADCs using this compound are highly dependent on the antibody, target antigen, and cell line, and are often proprietary.

Table 1: In Vitro Cytotoxicity

This table illustrates the potency of a hypothetical anti-Target ADC utilizing this compound against antigen-positive and antigen-negative cell lines.

| Cell Line | Target Antigen Expression | ADC IC₅₀ (ng/mL) | Free DM4 IC₅₀ (ng/mL) |

| Cell Line A | High (+) | 2.5 - 15 | 0.01 - 0.1 |

| Cell Line B | Low (+) | 50 - 200 | 0.01 - 0.1 |

| Cell Line C | Negative (-) | > 1000 | 0.01 - 0.1 |

Table 2: Linker Stability in Plasma

This table shows the stability of the disulfide linker in plasma over time, measured by the percentage of intact ADC remaining.

| Time Point | Human Plasma Stability (% Intact ADC) | Murine Plasma Stability (% Intact ADC) |

| 0 hours | 100% | 100% |

| 24 hours | > 95% | > 90% |

| 72 hours | > 90% | > 85% |

| 144 hours | > 85% | > 75% |

Key Experimental Protocols

The evaluation of an ADC with this compound involves several key in vitro and in vivo assays to characterize its efficacy, stability, and mechanism of action.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the ADC on antigen-positive and antigen-negative cell lines.

Methodology (MTT Assay):

-

Cell Seeding: Seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a non-binding control ADC, and free DM4 payload in complete cell culture medium. Replace the medium in the wells with the drug dilutions. Include untreated wells as a viability control.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C with 5% CO₂.

-

Viability Assessment:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., SDS-HCl solution) to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

ADC Internalization Assay

Objective: To confirm and quantify the uptake of the ADC by target cells.

Methodology (pH-sensitive Dye):

-

ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly only in the acidic environment of endosomes and lysosomes.

-

Cell Seeding: Plate target cells in a 96-well plate or on coverslips for microscopy and allow them to adhere.

-

Treatment: Treat the cells with the fluorescently labeled ADC for various time points (e.g., 0, 1, 4, 24 hours) at 37°C. As a negative control, incubate a set of cells at 4°C to inhibit active endocytosis.

-

Data Acquisition: Measure the fluorescence intensity using a high-content imaging system or a flow cytometer.

-

Data Analysis: Quantify the increase in fluorescence over time, which corresponds to the extent of ADC internalization. Compare the 37°C and 4°C conditions to distinguish between active internalization and non-specific surface binding.

Bystander Killing Assay

Objective: To evaluate the ability of the released DM4 payload to diffuse from the target cell and kill neighboring antigen-negative cells.

Methodology (Co-culture System):

-

Cell Preparation: Label the antigen-negative (Ag-) "bystander" cell population with a stable fluorescent marker (e.g., GFP).

-

Co-culture Seeding: Seed a co-culture of Ag+ target cells and labeled Ag- bystander cells in a 96-well plate at a defined ratio (e.g., 1:5). As a control, seed the labeled Ag- cells alone.

-

ADC Treatment: Treat both the co-culture and the Ag- monoculture with serial dilutions of the ADC.

-

Incubation: Incubate the plates for 96-120 hours.

-

Data Acquisition: Measure the fluorescence intensity from the labeled Ag- cells using a fluorescence plate reader or flow cytometry.

-

Data Analysis: Normalize the fluorescence of the treated wells to untreated controls to determine the percent viability of the Ag- bystander cells. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Workflow Diagram for In Vitro Assays

Conclusion

The this compound linker-payload system represents a highly engineered platform for the development of targeted cancer therapies. Its mechanism of action relies on the precise interplay between the stability of the disulfide linker in circulation and its efficient cleavage within the reducing environment of the target cell. The subsequent release of the potent maytansinoid payload, DM4, leads to microtubule disruption and apoptotic cell death. A thorough understanding of this mechanism, verified through rigorous experimental evaluation as outlined in this guide, is critical for the successful development of next-generation antibody-drug conjugates.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

Sulfo-SPDB-DM4: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sulfo-SPDB-DM4, a key component in the development of antibody-drug conjugates (ADCs). This document details its chemical structure, properties, and the fundamental experimental protocols for its use, designed to support researchers in the field of targeted cancer therapy.

Introduction to this compound

This compound is a technologically advanced ADC linker-payload conjugate, which combines the potent microtubule-disrupting agent DM4 with a sophisticated, cleavable linker, sulfo-SPDB.[] This combination is engineered for enhanced stability in systemic circulation and targeted release of the cytotoxic payload within cancer cells, thereby improving the therapeutic window of ADCs.

The sulfo-SPDB linker is a critical innovation, incorporating a sulfonate group that imparts greater water solubility to the linker-payload complex.[] This property facilitates the conjugation process in aqueous buffers and can lead to improved pharmacokinetic properties of the resulting ADC. The linker's disulfide bond is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the tumor cell's cytoplasm, ensuring a targeted release of DM4.

Chemical Structure and Properties

The chemical structure of this compound is multifaceted, consisting of the maytansinoid DM4, a hindered disulfide linker, and a sulfonated succinimidyl ester. The IUPAC name for the DM4 component is N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine.

Chemical Structure

Below is a two-dimensional representation of the this compound structure, generated using the SMILES notation.

Caption: Chemical structure of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing conjugation experiments, as well as for the formulation of the final ADC product.

| Property | Value | Reference |

| Molecular Formula | C46H63ClN4O17S3 | [2][3] |

| Molecular Weight | 1075.66 g/mol | [2] |

| CAS Number | 1626359-59-8 | |

| Appearance | White to yellow solid | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Store at -20°C in a dry, light-protected environment. | |

| Purity | ≥95% |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing this compound is predicated on a multi-step, targeted process that culminates in the selective killing of cancer cells.

Signaling Pathway of a this compound ADC

The following diagram illustrates the sequential steps involved in the mechanism of action of a typical this compound ADC, from initial binding to the cancer cell to the induction of apoptosis.

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

The following sections provide an overview of the key experimental procedures involved in the synthesis of this compound and its conjugation to a monoclonal antibody (mAb). These protocols are based on information from patent literature and scientific publications and should be adapted and optimized for specific applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the DM4 payload and the sulfo-SPDB linker, followed by their conjugation.

The synthesis of DM4, a thiol-containing maytansinoid, has been described in the patent literature. The process typically starts from a maytansinoid precursor and involves chemical modifications to introduce a sterically hindered thiol group, which is crucial for its stability and reactivity.

The synthesis of the sulfo-SPDB linker has also been detailed in patents. The process involves the reaction of succinimidyl-activated compounds with pyridyldithiol derivatives, followed by a sulfonation step to introduce the water-soluble sulfonate group.

The final step in the synthesis of this compound is the reaction of the activated sulfo-SPDB linker with the DM4 payload under controlled conditions to form the desired conjugate. The reaction must be carefully monitored to ensure high purity and yield.

The overall synthesis workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Antibody-Drug Conjugation and Characterization

The conjugation of this compound to a monoclonal antibody is a critical step in the production of an ADC. This process requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR) while maintaining the integrity and activity of the antibody.

Prior to conjugation, the antibody may require partial reduction of its interchain disulfide bonds to generate free thiol groups for reaction with the maleimide group of the sulfo-SPDB linker.

The conjugation reaction is typically carried out in a buffered aqueous solution at a specific pH and temperature. The molar ratio of this compound to the antibody is a key parameter that influences the final DAR.

Following the conjugation reaction, the ADC must be purified to remove unreacted linker-payload, unconjugated antibody, and any aggregates that may have formed. Tangential flow filtration (TFF) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

The purified ADC is then extensively characterized to determine its critical quality attributes, including:

-

Drug-to-Antibody Ratio (DAR): Typically determined by HIC or reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Aggregation: Assessed by size-exclusion chromatography (SEC).

-

Purity: Analyzed by various chromatographic and electrophoretic techniques.

-

In vitro cytotoxicity: Evaluated using relevant cancer cell lines.

The experimental workflow for ADC production and characterization is outlined below.

Caption: Experimental workflow for ADC production and characterization.

Conclusion

This compound represents a significant advancement in the field of antibody-drug conjugates, offering a potent cytotoxic payload coupled with a highly stable and soluble linker. Its rational design addresses some of the key challenges in ADC development, including stability in circulation and targeted drug release. A thorough understanding of its chemical properties and the optimization of conjugation and purification protocols are paramount to the successful development of novel, effective, and safe ADC-based cancer therapeutics. This technical guide provides a foundational resource for researchers and developers working with this promising ADC technology.

References

An In-depth Technical Guide to the Cleavable Disulfide Bond in Sulfo-SPDB

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sulfo-SPDB linker, focusing on the critical role and characteristics of its cleavable disulfide bond. Sulfo-SPDB (Sulfosuccinimidyl 4-(2-pyridyldithio)butyrate) is a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs).[1][2] Its design allows for stable conjugation in systemic circulation while enabling selective payload release within the reducing environment of target cells.[][4]

Core Concept: The Reductively Cleavable Disulfide Bond

The central feature of the Sulfo-SPDB linker is its disulfide bond, which is susceptible to cleavage by reducing agents.[] This functionality is pivotal for ADCs, where a potent cytotoxic payload must remain attached to a monoclonal antibody (mAb) in the bloodstream but be efficiently released upon internalization into a cancer cell. The intracellular environment is significantly more reducing than the extracellular space due to a high concentration of glutathione (GSH), which facilitates the cleavage of the disulfide bond through a thiol-disulfide exchange reaction.

The cleavage mechanism is a second-order nucleophilic substitution (SN2) reaction. A thiol group, typically from an intracellular reducing agent like glutathione, attacks one of the sulfur atoms in the disulfide bond. This reaction breaks the S-S bond, releasing the conjugated payload. The rate and efficiency of this cleavage can be modulated by the steric hindrance around the disulfide bond.

Quantitative Data Summary

The stability and cleavage kinetics of disulfide linkers are critical for ADC efficacy. The following tables summarize key quantitative parameters for disulfide bonds, comparing sterically hindered linkers like SPDB with unhindered variants.

Table 1: Comparative Stability and Cleavage Kinetics of Disulfide Linkers

| Linker Type | Stability in Circulation (Plasma Half-life, hours) | Intracellular Cleavage Half-life (minutes) | Key Characteristics |

|---|---|---|---|

| Unhindered Aliphatic | ~24 - 48 | < 10 | Rapid cleavage in reducing environments. |

| Sterically Hindered (e.g., SPDB) | > 100 | ~60 - 120 | Increased stability in circulation, controlled release. |

| Aryl-Alkyl | ~50 - 100 | ~30 - 60 | Moderate stability and cleavage rate. |

Data represents typical ranges aggregated from multiple literature sources.

Table 2: Common Reducing Agents for Disulfide Bond Cleavage

| Reducing Agent | Abbreviation | Effective pH Range | Key Features |

|---|---|---|---|

| Dithiothreitol | DTT | > 7.0 | Strong reducing agent, but has a short half-life in water and is limited to neutral or basic pH. |

| Tris(2-carboxyethyl)phosphine | TCEP | 1.5 - 8.5 | Odorless, more stable, and more potent than DTT; effective over a wider pH range. |

| β-Mercaptoethanol | BME | > 7.0 | Commonly used, but requires a large excess and is volatile with a strong odor. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results in ADC development and analysis.

Protocol 1: General Procedure for Reductive Cleavage of Sulfo-SPDB Conjugate

This protocol outlines the in vitro cleavage of a Sulfo-SPDB-linked bioconjugate for analytical purposes.

-

Preparation of Solutions:

-

Prepare the Sulfo-SPDB bioconjugate at a concentration of 1-5 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

-

Prepare a stock solution of the reducing agent (e.g., 1 M DTT or 0.5 M TCEP). TCEP is often preferred due to its stability and effectiveness at lower pH.

-

-

Cleavage Reaction:

-

Add the reducing agent to the bioconjugate solution to a final concentration of 1-10 mM. For complete and rapid reduction, a 5-10 molar excess of the reducing agent is recommended.

-

Incubate the reaction mixture at room temperature (20-25°C) or 37°C. Reductions with TCEP can be complete in less than 5 minutes, while DTT may require longer incubation times (e.g., 30-60 minutes).

-

-

Monitoring and Analysis:

-

Monitor the release of the payload over time using appropriate analytical techniques.

-

Spectrophotometry: If the released payload or the pyridylthio leaving group has a distinct absorbance signature, this can be used for quantification.

-

High-Performance Liquid Chromatography (HPLC): Use reverse-phase or size-exclusion chromatography to separate the cleaved payload from the intact conjugate and quantify the respective peak areas.

-

-

Calculation:

-

Calculate the percentage of cleavage or the half-life (t½) of the reaction based on the analytical data.

-

Protocol 2: In Vitro Cell-Based ADC Cytotoxicity Assay

This protocol is used to determine the potency (e.g., IC50) of an ADC with a cleavable Sulfo-SPDB linker.

-

Cell Culture:

-

Culture the target cancer cell line (expressing the antigen recognized by the ADC's antibody) in the appropriate medium and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and a relevant control (e.g., an isotype control ADC) in the cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles.

-

-

Incubation:

-

Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity, typically 72-120 hours, at 37°C in a CO2 incubator.

-

-

Viability Assessment:

-

Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

-

Measure the resulting luminescence, absorbance, or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

-

Visualizations

Caption: Intracellular cleavage pathway of an ADC utilizing a Sulfo-SPDB linker.

Caption: Experimental workflow for the in vitro analysis of disulfide bond cleavage.

Caption: Logical relationship of reactants and products in disulfide cleavage.

References

Sulfo-SPDB-DM4 for Targeted Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the promise of targeted chemotherapy with an improved therapeutic window. At the heart of this technology lies the intricate interplay between a monoclonal antibody, a potent cytotoxic payload, and a chemical linker. This technical guide delves into the core components and mechanisms of a pivotal ADC technology: the sulfo-SPDB-DM4 system. This system comprises a highly potent maytansinoid tubulin inhibitor, DM4, conjugated to a monoclonal antibody via a cleavable disulfide linker, sulfo-SPDB[1][]. The inclusion of a sulfo group in the linker enhances its water solubility, facilitating its use in aqueous conjugation reactions[3]. This guide will provide a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its application in targeted cancer therapy.

Mechanism of Action

The therapeutic strategy of ADCs utilizing the this compound platform is a multi-step process designed for targeted cytotoxicity[1][]:

-

Target Binding: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking and Payload Release: The internalized complex is trafficked to intracellular compartments, primarily lysosomes. Within the reducing environment of the cell, particularly the high concentration of glutathione, the disulfide bond within the sulfo-SPDB linker is cleaved. This cleavage releases the active DM4 payload.

-

Cytotoxicity: The released DM4, a potent maytansinoid, then exerts its cytotoxic effect. DM4 is a tubulin polymerization inhibitor that binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

A key feature of DM4 is its ability to induce a "bystander effect." As a neutral and lipophilic molecule, released DM4 can diffuse across cell membranes to kill neighboring antigen-negative cancer cells, thereby overcoming tumor heterogeneity.

Signaling Pathways and Experimental Workflows

The disruption of microtubule dynamics by DM4 initiates a cascade of signaling events culminating in apoptosis. The following diagrams illustrate the general workflow for evaluating a this compound ADC and the key signaling pathways involved in its cytotoxic mechanism.

Caption: A generalized workflow for the preclinical evaluation of a this compound ADC.

Caption: Key signaling pathways activated by DM4-induced microtubule disruption leading to apoptosis.

Quantitative Data

The efficacy of this compound ADCs has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data for mirvetuximab soravtansine, an FDA-approved ADC utilizing this technology for folate receptor alpha (FRα)-positive ovarian cancer.

In Vitro Cytotoxicity

| Cell Line | Target Antigen | IC50 (pM) | Reference |

| Various FRα-positive tumor cells | Folate Receptor α | Low nanomolar potency | |

| Platinum-resistant ovarian cancer cells | Folate Receptor α | Not specified |

Note: Specific IC50 values for a wide range of cell lines are not consistently reported in a single source. The potency is generally described as being in the low nanomolar range and is dependent on the level of target antigen expression.

In Vivo Efficacy of Mirvetuximab Soravtansine

| Model | Treatment | Outcome | Reference |

| Ovarian Cancer Xenografts (FRα-positive) | 5 mg/kg | Complete or partial tumor regressions | |

| Platinum-Resistant Ovarian Cancer (Phase III SORAYA trial) | 6 mg/kg every 3 weeks | Objective Response Rate (ORR): 32.4%, Median Duration of Response (DOR): 6.9 months, Median Progression-Free Survival (PFS): 4.3 months | |

| Platinum-Resistant Ovarian Cancer (Pooled data) | 6 mg/kg every 3 weeks | ORR: 30%, Median PFS: 4.3 months | |

| Platinum-Resistant Ovarian Cancer (FORWARD II trial with bevacizumab) | 6 mg/kg every 3 weeks + bevacizumab | ORR (high FRα): 64%, Median DOR: 11.8 months, Median PFS: 10.6 months | |

| Platinum-Resistant Ovarian Cancer (Phase III MIRASOL trial) | 6 mg/kg every 3 weeks | Median PFS: 5.62 months (vs. 3.98 months with chemotherapy), Median Overall Survival (OS): 16.48 months (vs. 12.75 months with chemotherapy) |

Pharmacokinetic Parameters of Mirvetuximab Soravtansine

| Analyte | Cmax | AUC | Terminal Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |

| Mirvetuximab Soravtansine (ADC) | 137.3 µg/mL | 20.65 h·mg/mL | 4.8 days | 18.9 mL/hour | 2.63 L | |

| Unconjugated DM4 | 4.11 ng/mL | 530 h·ng/mL | 2.8 days | 13.8 L/hour | Not specified | |

| S-methyl-DM4 (metabolite) | 6.98 ng/mL | 1848 h·ng/mL | 5.0 days | 4.3 L/hour | Not specified |

Experimental Protocols

The following protocols are compiled from various sources to provide a general guideline for key experiments involving this compound.

Protocol 1: Antibody Conjugation with this compound

Objective: To conjugate a monoclonal antibody with the this compound linker-payload.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound (pre-dissolved in an organic solvent like DMA)

-

Reducing agent (e.g., DTT or TCEP)

-

Quenching reagent (e.g., N-ethylmaleimide)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., succinate buffer, pH 5.0)

Procedure:

-

Antibody Reduction (Partial): a. Prepare the antibody solution to a concentration of 1-10 mg/mL in a suitable buffer. b. Add a reducing agent (e.g., TCEP) to the antibody solution at a molar excess to partially reduce the interchain disulfide bonds. The exact molar ratio needs to be optimized for the specific antibody. c. Incubate the reaction at 37°C for 1-2 hours.

-

Linker-Payload Conjugation: a. Prepare the this compound solution in DMA. b. Add the this compound solution to the reduced antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized. c. The reaction is typically carried out in a mixture of aqueous buffer and an organic co-solvent (e.g., 60% DMA, 40% 50 mM sodium succinate pH 5.0). d. Incubate the reaction at room temperature for 1-4 hours.

-

Quenching: a. Add a quenching reagent (e.g., N-ethylmaleimide) to cap any unreacted thiol groups on the antibody.

-

Purification: a. Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography. b. Exchange the buffer to a formulation buffer suitable for storage.

-

Characterization: a. Determine the DAR using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry. b. Assess the percentage of monomer, aggregation, and fragmentation by size-exclusion chromatography (SEC).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of a this compound ADC on cancer cell lines.

Materials:

-

Cancer cell lines (antigen-positive and antigen-negative controls)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: a. Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

ADC Treatment: a. Prepare serial dilutions of the this compound ADC in cell culture medium. b. Remove the old medium from the wells and add the ADC dilutions to the cells. Include untreated cells as a negative control. c. Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).

-

MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Add the solubilization buffer to each well to dissolve the formazan crystals. c. Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. b. Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a xenograft mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound ADC

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: a. Randomize the mice into treatment and control groups. b. Administer the this compound ADC (e.g., via intravenous injection) at predetermined dose levels and schedules. The control group receives the vehicle.

-

Monitoring: a. Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.

-

Endpoint and Data Analysis: a. The study may be terminated when tumors in the control group reach a predetermined size or based on other ethical considerations. b. Plot the mean tumor volume over time for each group. c. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. d. If applicable, perform survival analysis.

Conclusion

The this compound linker-payload system represents a clinically validated and highly effective platform for the development of targeted cancer therapies. Its cleavable disulfide linker ensures payload release in the reducing intracellular environment, while the potent DM4 payload induces robust cytotoxicity through microtubule disruption. The bystander effect of DM4 further enhances its therapeutic potential by addressing tumor heterogeneity. The comprehensive data and protocols provided in this guide offer a foundational resource for researchers and drug developers working to advance the field of antibody-drug conjugates and bring new, more effective treatments to cancer patients.

References

Sulfo-SPDB-DM4: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-SPDB-DM4 is a key component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. It is a drug-linker conjugate consisting of the potent maytansinoid cytotoxin, DM4, attached to a sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butane) linker. This linker is designed to be stable in systemic circulation and to release the DM4 payload within the target cancer cells. Understanding the solubility and stability of this compound is critical for the successful development of effective and safe ADCs. This technical guide provides an in-depth overview of these properties, along with detailed experimental protocols for their assessment.

Core Concepts: Solubility and Stability

The design of this compound incorporates features to optimize both solubility and stability. The presence of a sulfonate group in the linker significantly enhances its hydrophilicity and water solubility.[][2] This is a crucial feature for a drug-linker that will be conjugated to a large protein like an antibody, as it helps to mitigate aggregation and improve the overall solubility of the resulting ADC.[]

The stability of the sulfo-SPDB linker is a key determinant of the ADC's therapeutic index. It is engineered to be highly stable in the bloodstream, preventing premature release of the toxic DM4 payload that could lead to systemic toxicity.[][3] The disulfide bond within the linker is designed to be selectively cleaved in the reducing environment of the cell's cytoplasm, ensuring targeted drug release.

Quantitative Data Summary

A precise understanding of the solubility and stability of this compound requires quantitative data. The following tables summarize the available information.

Table 1: Solubility of this compound

| Solvent | Solubility | Method |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not specified |

| Aqueous Buffers (e.g., PBS) | Data not available (qualitatively enhanced water solubility due to the sulfo- group) | Kinetic Solubility Assay (see protocol below) |

Table 2: Stability of this compound

| Condition | Parameter | Value | Method |

| Storage (Solid) | Recommended Temperature | -20°C or -80°C | Not specified |

| Storage (in DMSO) | Half-life at -80°C | 6 months | Not specified |

| Circulatory Stability | General Profile | High stability at physiological pH (7.4) | In vitro plasma stability assay (see protocol below) |

| Intracellular Stability | Cleavage Mechanism | Reduction of disulfide bond | Not applicable |

| pH Stability | Optimal pH for stability | Data not available | Forced degradation study (see protocol below) |

| Thermal Stability | Degradation Profile | Data not available | Forced degradation study (see protocol below) |

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound. These protocols are based on established methods for ADC and small molecule analysis and can be adapted for specific laboratory requirements.

Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the kinetic solubility of this compound in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for direct UV method)

-

Nephelometer or UV spectrophotometer plate reader

-

Orbital shaker

Procedure:

-

Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Prepare Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.

-

Assay Plate Preparation:

-

Nephelometric Method: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate.

-

Direct UV Method: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a UV-transparent 96-well plate in triplicate.

-

-

Add Buffer: To each well, add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution) to achieve the desired final compound concentrations.

-

Incubation: Seal the plate and place it on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

-

Measurement:

-

Nephelometric Method: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates precipitation.

-

Direct UV Method: Measure the absorbance of each well at a predetermined wavelength for DM4 (e.g., 254 nm). A non-linear increase in absorbance with concentration suggests precipitation.

-

-

Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the this compound linker in plasma, simulating its stability in circulation.

Materials:

-

This compound conjugated to a relevant antibody (ADC)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator at 37°C

-

LC-MS/MS system

-

Protein A or G magnetic beads for ADC capture (optional)

-

Acetonitrile or other protein precipitation agent

Procedure:

-

Prepare ADC Solution: Prepare a stock solution of the ADC in PBS at a known concentration.

-

Incubation: Spike the ADC stock solution into pre-warmed plasma to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.

-

Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

-

Sample Preparation for LC-MS/MS Analysis:

-

Total Antibody and ADC Measurement (DAR analysis):

-

(Optional) Capture the ADC and total antibody from the plasma aliquot using Protein A or G magnetic beads.

-

Elute the captured antibodies.

-

Analyze the intact or reduced antibody and ADC species by LC-MS to determine the change in the drug-to-antibody ratio (DAR) over time.

-

-

Free DM4 Measurement:

-

Precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) to the plasma aliquot.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing the released (free) DM4.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of free DM4.

-

-

-

LC-MS/MS Analysis: Develop a sensitive and specific LC-MS/MS method for the detection and quantification of the intact ADC, different DAR species, and free DM4.

-

Data Analysis: Plot the percentage of intact ADC (or average DAR) and the concentration of free DM4 over time. Calculate the half-life (t½) of the ADC in plasma.

Forced Degradation Study

This study investigates the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or incubator

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Prepare Sample Solutions: Prepare solutions of this compound in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add HCl solution to the sample and incubate at a specific temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Add NaOH solution to the sample and incubate at a specific temperature (e.g., 60°C) for a set time. Neutralize the solution after incubation.

-

Oxidation: Add H₂O₂ solution to the sample and incubate at room temperature.

-

Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 70°C).

-

Photodegradation: Expose the sample solution to light in a photostability chamber according to ICH guidelines.

-

-

Control Samples: For each stress condition, prepare a control sample stored under normal conditions.

-

Analysis: At various time points, analyze the stressed and control samples by a stability-indicating HPLC or LC-MS method that can separate the parent compound from its degradation products.

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products using mass spectrometry.

-

Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life for each condition.

-

Mandatory Visualizations

ADC Mechanism of Action

Caption: General mechanism of action for an antibody-drug conjugate utilizing this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound and related ADCs.

Conclusion

The solubility and stability of this compound are paramount to its function as a drug-linker in the development of ADCs. The inherent hydrophilicity of the sulfo-SPDB linker contributes to the favorable biopharmaceutical properties of the resulting ADC, while its carefully engineered stability ensures targeted drug delivery and minimizes off-target toxicity. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess these critical attributes, enabling the informed development of next-generation cancer therapeutics. Further studies to determine the precise solubility in aqueous buffers and to delineate the degradation kinetics under various conditions will provide a more complete understanding of this important ADC component.

References

A Technical Guide to sulfo-SPDB-DM4 for ADC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the antibody-drug conjugate (ADC) linker-payload, sulfo-SPDB-DM4. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical reagent and effectively incorporating it into their ADC research and development workflows. This guide covers supplier and purchasing information, detailed experimental protocols for ADC synthesis and characterization, and the underlying molecular mechanisms of action.

This compound: Supplier and Purchasing Information

This compound is a readily available agent-linker conjugate for ADC development, featuring the potent maytansinoid tubulin inhibitor, DM4, connected via a sulfo-SPDB (sulfonated N-succinimidyl 4-(2-pyridyldithio)butanoate) linker.[1][2][3][4][5] The inclusion of a sulfonate group on the linker enhances its water solubility, which can improve the handling and conjugation efficiency of the ADC.

A variety of chemical and life science suppliers offer this compound. The following table summarizes key purchasing information from several prominent vendors. Please note that pricing is subject to change and may vary based on quantity and purity. It is recommended to contact the suppliers directly for the most up-to-date information and to inquire about bulk pricing.

| Supplier | Catalog Number (Example) | Purity (Typical) | Available Quantities | Storage Conditions |

| MedchemExpress | HY-101141 | >99% | 1 mg, 5 mg, 10 mg | -80°C, protect from light, stored under nitrogen. |

| BOC Sciences | BADC-00018 | ≥98% | Inquire for details | Store in a cool and dry place. |

| AxisPharm | Not specified | High Purity | Inquire for details | -20°C in a dry, light-protected environment. |

| GlpBio | GC101141 | >98% | Inquire for details | -80°C for 6 months; -20°C for 1 month. |

| DC Chemicals | DC66368 | Not specified | Inquire for details | 2 years at -20°C (Powder). |

| Immunomart | T18730 | Not specified | Inquire for details | -20°C. |

Experimental Protocols for ADC Development with this compound

The development of an antibody-drug conjugate using this compound involves a multi-step process encompassing antibody modification, conjugation, purification, and characterization. The following protocols are synthesized from established methodologies in the field.

Antibody Preparation and Thiol Introduction

The sulfo-SPDB linker component of this compound reacts with free thiol (sulfhydryl) groups on the antibody. Therefore, the interchain disulfide bonds of the antibody must first be partially or fully reduced to generate reactive thiols.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction buffer (e.g., Phosphate buffer with EDTA)

-

Desalting columns or tangential flow filtration (TFF) system for buffer exchange

Procedure:

-

Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as PBS. Perform buffer exchange using a desalting column or TFF if necessary.

-

Reduction of Disulfide Bonds:

-

Dissolve the reducing agent (TCEP or DTT) in the reaction buffer.

-

Add the reducing agent to the antibody solution at a specific molar excess. The exact molar ratio will depend on the desired number of conjugated DM4 molecules (Drug-to-Antibody Ratio, DAR) and should be optimized for each antibody. A common starting point is a 2-10 fold molar excess of reducing agent over the antibody.

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

-

-

Removal of Excess Reducing Agent: Immediately after reduction, remove the excess reducing agent by buffer exchange using a desalting column or TFF. The resulting antibody solution now contains free thiol groups ready for conjugation.

Conjugation of this compound to the Antibody

Materials:

-

Thiolated antibody from step 2.1

-

This compound

-

Anhydrous, amine-free solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer (e.g., PBS with EDTA, pH 7.2-7.5)

Procedure:

-

Prepare this compound Solution: Dissolve the this compound powder in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.

-

Conjugation Reaction:

-

Add the this compound stock solution to the thiolated antibody solution. The molar excess of this compound over the antibody will influence the final DAR and needs to be optimized. A typical starting point is a 1.5 to 5-fold molar excess.

-

Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Quenching the Reaction (Optional): To cap any unreacted thiol groups on the antibody, a quenching agent like N-ethylmaleimide (NEM) can be added in excess and incubated for an additional 20-30 minutes.

Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unconjugated this compound, residual solvents, and any aggregated ADC.

Methods:

-

Size Exclusion Chromatography (SEC): This is a common method to separate the larger ADC from smaller, unconjugated drug-linker molecules.

-

Tangential Flow Filtration (TFF) / Diafiltration: An effective method for buffer exchange and removal of small molecule impurities from larger protein solutions.

-

Protein A Affinity Chromatography: This can be used to capture the antibody (and thus the ADC) and wash away unconjugated drug-linker. The ADC is then eluted.

General Procedure (using SEC):

-

Equilibrate the SEC column with a suitable storage buffer for the ADC (e.g., PBS or a formulation buffer).

-

Load the conjugation reaction mixture onto the column.

-

Collect fractions corresponding to the high molecular weight peak, which represents the ADC.

-

Pool the relevant fractions and concentrate the purified ADC if necessary.

Characterization of the this compound ADC

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC.

Key Characterization Assays:

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to DM4, the concentrations of the protein and the drug can be determined, and the average DAR calculated.

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species with different numbers of conjugated drugs, allowing for the determination of the distribution of different DAR species and the calculation of the average DAR.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC or its subunits (light and heavy chains) after reduction can provide precise mass information, allowing for the confirmation of drug conjugation and the calculation of DAR.

-

-

Purity and Aggregation Analysis:

-

Size Exclusion Chromatography (SEC): Used to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.

-

-

In Vitro Cytotoxicity Assays:

-

Cell-based assays are performed on antigen-positive and antigen-negative cell lines to determine the potency (e.g., IC50) and specificity of the ADC.

-

-

Binding Affinity:

-

Techniques such as ELISA or Surface Plasmon Resonance (SPR) can be used to confirm that the conjugation process has not negatively impacted the antibody's binding affinity to its target antigen.

-

Mechanism of Action and Signaling Pathways

The cytotoxic payload of this compound is DM4, a potent maytansinoid derivative that acts as a tubulin polymerization inhibitor.

ADC Internalization and Payload Release

The ADC, once administered, circulates in the bloodstream until it encounters and binds to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to lysosomes. The disulfide bond within the SPDB linker is susceptible to cleavage in the reducing environment of the cell, releasing the DM4 payload.

DM4-Mediated Cytotoxicity

Once released, DM4 binds to tubulin, inhibiting its polymerization into microtubules. Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to:

-

Mitotic Arrest: The cell is unable to properly form a mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Visualizations

Experimental Workflow for ADC Synthesis

Caption: Experimental workflow for the synthesis and characterization of a this compound ADC.

Signaling Pathway of DM4-Induced Apoptosis

Caption: Signaling pathway of this compound ADC leading to apoptosis in target cancer cells.

References

Methodological & Application

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio of a Sulfo-SPDB-DM4 Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences its efficacy, safety, and pharmacokinetics.[1][2] An ADC with a low DAR may have reduced potency, while a high DAR can lead to increased toxicity and negatively impact pharmacokinetics.[2][] Therefore, accurate and reliable determination of the DAR is essential throughout the development and manufacturing of ADCs.

This document provides detailed application notes and protocols for calculating the DAR of an ADC composed of a monoclonal antibody conjugated to the cytotoxic payload DM4 via a cleavable sulfo-SPDB linker. The methodologies described herein include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

The Sulfo-SPDB-DM4 System:

-

Antibody: A monoclonal antibody (mAb) targeting a specific antigen on tumor cells.

-

Linker (Sulfo-SPDB): A cleavable linker containing a disulfide bond.[4] The "sulfo-" modification enhances water solubility. The disulfide bond is designed to be stable in circulation but is readily cleaved in the reducing intracellular environment of a target cell, releasing the payload.

-

Payload (DM4): A potent maytansinoid derivative that acts as a microtubule inhibitor. Upon release, DM4 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.

Mechanism of Action of this compound ADC

The therapeutic action of a this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable sulfo-SPDB linker prevents premature release of the DM4 payload. The antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through receptor-mediated endocytosis.

-

Intracellular Trafficking and Payload Release: The internalized ADC is trafficked through the endosomal-lysosomal pathway. Within the reducing environment of the cell, particularly in compartments like the lysosome, the disulfide bond of the sulfo-SPDB linker is cleaved. This cleavage releases the active DM4 payload into the cytoplasm.

-

Cytotoxic Effect: The released DM4 binds to tubulin, a key component of microtubules. This binding disrupts microtubule polymerization and dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Below is a diagram illustrating the mechanism of action of a this compound ADC.

Caption: Mechanism of action of a this compound ADC.

Protocols for DAR Calculation

Method 1: UV-Visible Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC. This technique relies on the distinct absorbance maxima of the antibody and the drug payload.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of the ADC solution at two wavelengths—one where the antibody absorbs maximally (typically 280 nm) and another where the drug absorbs maximally—the concentrations of the antibody and the drug can be determined, and from these, the average DAR can be calculated.

Experimental Protocol:

-

Determine Extinction Coefficients:

-

Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free this compound linker-payload at both 280 nm and the wavelength of maximum absorbance for DM4 (λmax-drug). This is a critical prerequisite for accurate DAR calculation.

-

-

Sample Preparation:

-

Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer.

-

-

Absorbance Measurement:

-

Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A280) and at the λmax of DM4 (Aλmax-drug). Use the same buffer as a blank.

-

-

Calculation:

-

Use the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug):

-

A280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)

-

Aλmax-drug = (ε_Ab,λmax-drug * C_Ab) + (ε_Drug,λmax-drug * C_Drug)

-

-

Rearrange these simultaneous equations to solve for C_Ab and C_Drug.

-

The average DAR is then calculated as:

-

DAR = C_Drug / C_Ab

-

-

Data Presentation:

| Parameter | Wavelength | Value |

| Extinction Coefficients | ||

| Antibody (ε_Ab) | 280 nm | Value M⁻¹cm⁻¹ |

| λmax-drug | Value M⁻¹cm⁻¹ | |

| This compound (ε_Drug) | 280 nm | Value M⁻¹cm⁻¹ |

| λmax-drug | Value M⁻¹cm⁻¹ | |

| Absorbance Measurements | ||

| ADC Sample | 280 nm | A280 |

| λmax-drug | Aλmax-drug | |

| Calculated Values | ||

| Antibody Concentration (C_Ab) | Value M | |

| Drug Concentration (C_Drug) | Value M | |

| Average DAR | Value |

Workflow Diagram:

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of sulfo-SPDB-DM4 Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The sulfo-SPDB-DM4 is an ADC that utilizes a cleavable disulfide linker (sulfo-SPDB) to conjugate the highly potent microtubule-disrupting agent, DM4, to a monoclonal antibody. The specificity of the antibody directs the ADC to tumor-associated antigens on the cancer cell surface. Following binding, the ADC is internalized, and the linker is cleaved within the reducing environment of the cell, releasing the DM4 payload. DM4 then inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][2]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of a this compound ADC using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The protocol outlines the use of a HER2-positive cell line (BT-474) as the target and a HER2-negative cell line (MCF-7) as a negative control to demonstrate the target-specific cytotoxicity of the ADC.

Principle of the Assay

The in vitro cytotoxicity of the this compound ADC is evaluated by measuring its effect on the viability of cancer cell lines. The assay is designed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of the cell population. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| This compound ADC | Creative Biolabs | Custom Synthesis |

| BT-474 Human Breast Ductal Carcinoma Cell Line | ATCC | HTB-20 |

| MCF-7 Human Breast Adenocarcinoma Cell Line | ATCC | HTB-22 |

| Hybri-Care Medium | ATCC | 46-X |

| Eagle's Minimum Essential Medium (EMEM) | ATCC | 30-2003 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin (100X) | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco | 14190144 |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well flat-bottom cell culture plates | Corning | 3599 |

Experimental Protocols

Cell Line Culture

BT-474 (HER2-Positive) Cell Line:

-

Culture Medium: ATCC-formulated Hybri-Care Medium supplemented with 10% Fetal Bovine Serum.

-

Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Rinse the cell monolayer with DPBS and add Trypsin-EDTA solution. Incubate until cells detach. Add complete growth medium, aspirate, and dispense into new flasks. The recommended subcultivation ratio is 1:2 to 1:4. Medium renewal should be performed every 2 to 3 days.

-

Doubling Time: Approximately 60-90 hours.[3]

MCF-7 (HER2-Negative) Cell Line:

-

Culture Medium: Eagle's Minimum Essential Medium supplemented with 0.01 mg/mL human recombinant insulin and 10% Fetal Bovine Serum.

-

Growth Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Similar to BT-474 cells, with a subcultivation ratio of 1:3 to 1:8. Medium renewal should be performed every 2 to 3 days.

In Vitro Cytotoxicity MTT Assay

The following workflow outlines the key steps of the cytotoxicity assay:

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest exponentially growing BT-474 and MCF-7 cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their respective complete culture medium. A recommended starting density for MCF-7 is 5 x 10⁴ cells/mL.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

-

-

ADC Treatment:

-

Prepare a series of dilutions of the this compound ADC in the appropriate complete culture medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells.

-

Include untreated control wells containing cells with fresh medium only.

-

Each concentration and control should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for 72 to 96 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to solubilize the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Calculate Percentage Cell Viability:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each ADC concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

Determine IC50 Value:

-

Plot the percentage of cell viability against the logarithm of the ADC concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. This can be performed using software such as GraphPad Prism. The IC50 is the concentration of the ADC that results in 50% cell viability.

-

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

| Cell Line | Target Expression | ADC Concentration (nM) | % Cell Viability (Mean ± SD) | IC50 (nM) |

| BT-474 | HER2-Positive | 0.01 | ||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| 1000 | ||||

| MCF-7 | HER2-Negative | 0.01 | ||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| 1000 |

This table is a template. Actual concentrations and results will vary based on the specific ADC and experimental conditions.

Signaling Pathway

The mechanism of action of the this compound ADC involves a series of steps leading to targeted cell death. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound ADC.

Expected Results

The this compound ADC is expected to exhibit potent and selective cytotoxicity against the HER2-positive BT-474 cell line, resulting in a low IC50 value. In contrast, the HER2-negative MCF-7 cell line should be significantly less sensitive to the ADC, demonstrating a much higher IC50 value. This differential cytotoxicity confirms the target-specific action of the ADC, which is a critical characteristic for a successful targeted therapy. The stability of the sulfo-SPDB linker is designed to be high in circulation to minimize premature drug release.

Troubleshooting

| Problem | Possible Cause | Solution |

| High background absorbance | Contamination of medium or reagents | Use fresh, sterile reagents. Ensure aseptic technique. |

| Low formazan signal | Low cell viability or metabolic activity; insufficient incubation time | Check cell health before seeding. Optimize cell seeding density and incubation times. |

| Inconsistent results between replicates | Uneven cell seeding; pipetting errors | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with technique. |

| No dose-dependent response | Incorrect ADC concentrations; ADC instability | Verify ADC dilutions. Store and handle the ADC according to the manufacturer's recommendations. The this compound conjugate is typically stored at -80°C for up to 6 months. |

References

Methodology for Sulfo-SPDB-DM4 ADC Internalization Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy of an ADC is critically dependent on a series of events, beginning with the binding of the monoclonal antibody component to a specific antigen on the tumor cell surface, followed by the internalization of the ADC-antigen complex. Upon internalization, the ADC is trafficked to intracellular compartments, typically lysosomes, where the cytotoxic payload is released, leading to cell death.

The sulfo-SPDB-DM4 is a linker-payload combination used in the development of ADCs. It comprises the potent maytansinoid tubulin inhibitor, DM4, conjugated to an antibody via the sulfo-SPDB linker.[1] This linker is designed to be stable in circulation and is cleaved within the cell, releasing the DM4 payload to exert its cytotoxic effect by inhibiting tubulin polymerization and inducing mitotic arrest and apoptosis.[1][2]

The rate and extent of internalization are pivotal parameters that directly influence the therapeutic index of a this compound ADC. Therefore, robust and quantitative internalization assays are essential for the selection and optimization of ADC candidates during drug development. This document provides detailed protocols for quantifying the internalization of this compound ADCs using common laboratory techniques, outlines the primary intracellular trafficking pathways, and presents data in a structured format for easy interpretation.

Data Presentation

Table 1: Quantitative Analysis of ADC Internalization and Cytotoxicity

| Cell Line | Antigen Target | ADC | Assay Method | Time Point(s) | Internalization (%) | IC50 (nM) | Reference |

| COLO 205 | CanAg | Anti-CanAg-sulfo-SPDB-DM4 | ELISA | 24 hours | Not explicitly quantified | Cytotoxic | [3] |

| HCT-15 (MDR) | EpCAM | Anti-EpCAM-sulfo-SPDB-DM4 | ELISA | 24 hours | Not explicitly quantified | Cytotoxic | [3] |

| HT-29 | EpCAM | Anti-EpCAM-sulfo-SPDB-DM4 | ELISA | 24 hours | Not explicitly quantified | Cytotoxic |

Note: The provided references demonstrate the cytotoxic effect following internalization but do not provide specific percentage of internalization values. The cytotoxicity is a downstream functional outcome of successful internalization and payload release.

Experimental Workflows and Signaling Pathways

Experimental Workflow for ADC Internalization Assay

The following diagram outlines the general experimental workflow for assessing ADC internalization, which can be adapted for both flow cytometry and immunofluorescence microscopy-based assays.

Caption: General experimental workflow for an ADC internalization assay.

Signaling Pathway for ADC Internalization and Drug Release

This diagram illustrates a common pathway for ADC internalization, focusing on a HER2-targeted ADC as a representative example.

Caption: ADC internalization and intracellular drug release pathway.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Internalization Assay using a pH-Sensitive Dye

This method utilizes a pH-sensitive dye that fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.

Materials:

-

Target cells expressing the antigen of interest

-

This compound ADC

-

pH-sensitive dye labeling kit (e.g., pHrodo™ Red)

-

Non-binding isotype control antibody

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell dissociation solution (e.g., Trypsin-EDTA)

-

96-well plates

-

Flow cytometer

Methodology:

-

ADC Labeling: Label the this compound ADC and the isotype control antibody with the pH-sensitive dye according to the manufacturer's protocol.

-

Cell Seeding: Seed target cells in a 96-well plate at a density that ensures a sub-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of the labeled ADC and isotype control in complete culture medium. Remove the medium from the cells and add the antibody dilutions.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, and 24 hours). As a negative control for internalization, incubate a set of wells at 4°C for the longest time point to measure surface binding.

-

Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using a cell dissociation solution.

-

Flow Cytometry: Neutralize the dissociation solution with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Controls:

-

Negative Control (Isotype): Cells treated with a labeled non-binding isotype control antibody to account for non-specific uptake.

-

Temperature Control: Cells incubated with the ADC at 4°C to inhibit active internalization and measure surface binding.

-

Unstained Control: Untreated cells to set the baseline fluorescence.

Protocol 2: Immunofluorescence Microscopy-Based Internalization and Lysosomal Co-localization Assay

This method provides spatial information on the subcellular localization of the ADC and confirms its trafficking to the lysosome.

Materials:

-

Target cells

-

This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

Non-binding isotype control antibody (labeled similarly)

-

Lysosomal marker (e.g., LysoTracker™ Red)

-

Nuclear stain (e.g., DAPI)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Imaging plates or coverslips

-

Confocal microscope

Methodology:

-

Cell Seeding: Seed target cells on imaging plates or coverslips and allow them to adhere overnight.

-